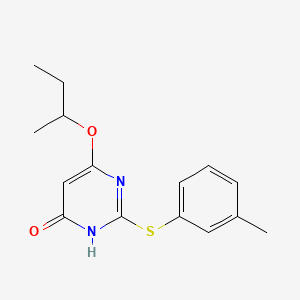
6-sec-Butoxy-2-chloro-4-aminopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-sec-Butoxy-2-chloro-4-aminopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a secondary butoxy group at the 6th position, a chlorine atom at the 2nd position, and an amino group at the 4th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-4-aminopyrimidine.
Formation of Sodium sec-Butoxide: Sodium metal is dissolved in sec-butanol to form sodium sec-butoxide.
Substitution Reaction: 2,6-dichloro-4-aminopyrimidine is then reacted with sodium sec-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-sec-Butoxy-2-chloro-4-aminopyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2nd position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Coupling Reactions: Biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
6-sec-Butoxy-2-chloro-4-aminopyrimidine has several scientific research applications:
Biological Research: It is used in the study of enzyme inhibition and as a tool for understanding the mechanisms of various biological processes.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-sec-Butoxy-2-chloro-4-aminopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The compound’s structure allows it to fit into the enzyme’s active site, blocking the enzyme’s function and disrupting the viral replication process.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-aminopyrimidine: A precursor in the synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine.
4-Amino-2-chloropyrimidine: Similar structure but lacks the sec-butoxy group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms and an amino group, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of the sec-butoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Propiedades
Número CAS |
284681-72-7 |
|---|---|
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-2-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
Clave InChI |
FOINHTUWEYXYQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)



![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
